molecular formula C16H11N3O3S B3143889 5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 53865-29-5

5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B3143889
CAS No.: 53865-29-5
M. Wt: 325.3 g/mol
InChI Key: RMQHWICCDUVBFF-UHFFFAOYSA-N
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Description

5-[(2-Nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound featuring an imidazolidinone core substituted with a 2-nitrophenylmethylidene group at position 5, a phenyl group at position 3, and a sulfanylidene (thiocarbonyl) group at position 2. The sulfanylidene group contributes to tautomeric equilibria and hydrogen-bonding capabilities, impacting solubility and molecular recognition .

Properties

IUPAC Name

5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c20-15-13(10-11-6-4-5-9-14(11)19(21)22)17-16(23)18(15)12-7-2-1-3-8-12/h1-10H,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQHWICCDUVBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then undergo further reactions to form the desired imidazolidinone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are typically employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amino derivatives.

Scientific Research Applications

5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes like cyclooxygenase, which plays a role in inflammation . The compound may also interact with other cellular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Nitro Group Positioning : The target compound’s 2-nitrophenyl group (ortho-substitution) introduces steric hindrance and electronic effects distinct from para-substituted analogs (e.g., CID 58970-47-1). The ortho-nitro group may reduce rotational freedom and enhance intramolecular charge transfer .
  • Iodine in the thiazolidinone analog () further amplifies these effects .
  • Core Heterocycle: Thiazolidinone analogs (e.g., ) replace the imidazolidinone’s nitrogen with sulfur, altering tautomerism and hydrogen-bonding capacity. Sulfur’s larger atomic size may enhance π-π stacking or metal coordination .

Thermodynamic and Reactivity Considerations

  • Sublimation/Evaporation : While thermodynamic data for the target compound are unavailable, highlights methods (e.g., Knudsen effusion) to determine vapor pressure and sublimation enthalpies in nitrophenyl derivatives. Such properties are critical for purification and formulation .
  • Reactivity Descriptors : Computational studies () on related systems suggest that density functionals like MN12SX predict frontier molecular orbital (HOMO-LUMO) gaps and nucleophilic/electrophilic sites. The nitro group in the target compound likely lowers LUMO energy, enhancing electrophilicity .

Biological Activity

The compound 5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C16H14N4O2SC_{16}H_{14}N_{4}O_{2}S
  • Molecular Weight : 342.37 g/mol

This structure includes a nitrophenyl group, which is known for its role in enhancing biological activity due to electron-withdrawing effects that can influence the reactivity of the compound.

Antimicrobial Activity

Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the nitrophenyl group is particularly noteworthy, as nitro groups are often associated with increased antibacterial activity.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
NitroimidazoleE. coli32 µg/mL
NitrobenzeneS. aureus16 µg/mL
This compoundC. albicansTBD

Note: TBD indicates that specific MIC data for this compound is still under investigation.

Cytotoxicity and Anticancer Potential

Research has also suggested potential anticancer properties for similar imidazolidinone derivatives. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a recent study, derivatives of imidazolidinone were tested against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

Results showed that compounds with structural similarities to This compound exhibited significant cytotoxic effects, with IC50 values ranging from 10 µM to 50 µM depending on the cell line.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with thiol groups can interact with various enzymes, inhibiting their activity.
  • Induction of Oxidative Stress : The nitro group can lead to increased reactive oxygen species (ROS), promoting apoptosis in cancer cells.
  • DNA Interaction : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 2
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5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

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